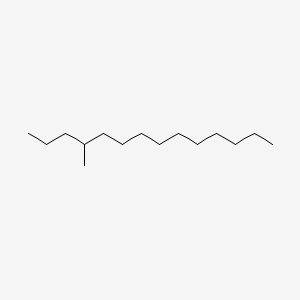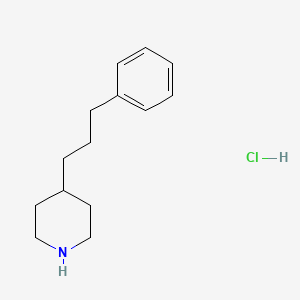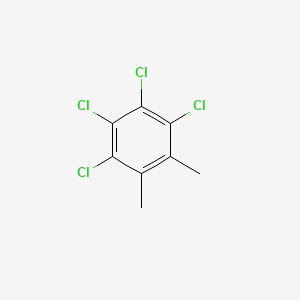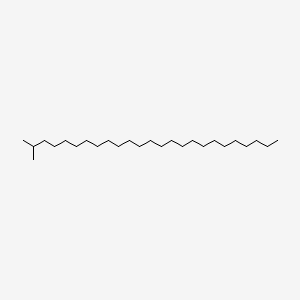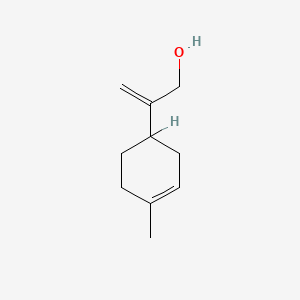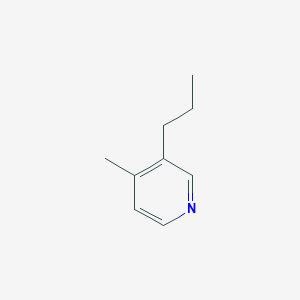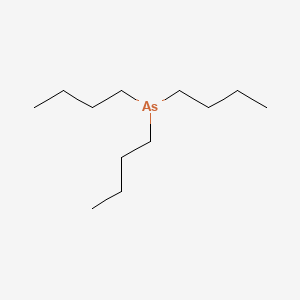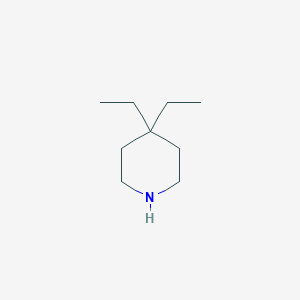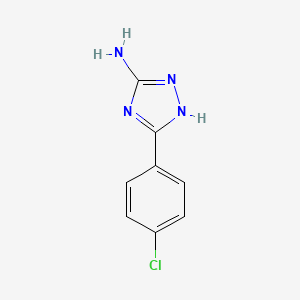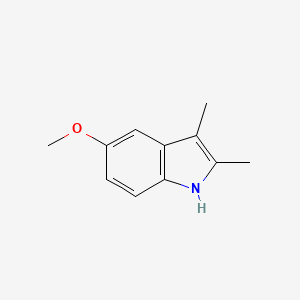
5-甲氧基-2,3-二甲基-1H-吲哚
描述
5-Methoxy-2,3-dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a methoxy group at the 5-position and methyl groups at the 2 and 3 positions on the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities .
科学研究应用
5-Methoxy-2,3-dimethyl-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
5-Methoxy-2,3-dimethyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For example, some indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus .
Pharmacokinetics
The lipophilicity and drug-likeness of indole derivatives can influence their pharmacokinetic properties .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
5-Methoxy-2,3-dimethyl-1H-indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to diverse biological activities such as antiviral, anti-inflammatory, and anticancer effects
Cellular Effects
5-Methoxy-2,3-dimethyl-1H-indole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been shown to exhibit antiviral activity by inhibiting viral replication in host cells . Additionally, they can induce apoptosis in cancer cells, thereby inhibiting tumor growth . The exact cellular effects of 5-Methoxy-2,3-dimethyl-1H-indole are still being studied, but it is expected to have similar impacts on cell function.
Molecular Mechanism
The molecular mechanism of 5-Methoxy-2,3-dimethyl-1H-indole involves its binding interactions with biomolecules. Indole derivatives can act as enzyme inhibitors or activators, depending on the specific biochemical context They can also modulate gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2,3-dimethyl-1H-indole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their activity can diminish over time due to degradation . Long-term studies are needed to fully understand the temporal effects of 5-Methoxy-2,3-dimethyl-1H-indole.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2,3-dimethyl-1H-indole vary with different dosages in animal models. At low doses, indole derivatives can exhibit therapeutic effects, such as antiviral and anticancer activities . At high doses, they may cause toxic or adverse effects, including cellular damage and organ toxicity . The dosage-dependent effects of 5-Methoxy-2,3-dimethyl-1H-indole are critical for determining its safety and efficacy in therapeutic applications.
Metabolic Pathways
5-Methoxy-2,3-dimethyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . Indole derivatives can affect metabolic flux and alter metabolite levels, which can have significant implications for cellular function and overall metabolism . The specific metabolic pathways of 5-Methoxy-2,3-dimethyl-1H-indole are still being elucidated.
Transport and Distribution
The transport and distribution of 5-Methoxy-2,3-dimethyl-1H-indole within cells and tissues are essential for its biological activity. Indole derivatives can be transported by specific transporters or binding proteins, which influence their localization and accumulation in different cellular compartments . The distribution of 5-Methoxy-2,3-dimethyl-1H-indole is crucial for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of 5-Methoxy-2,3-dimethyl-1H-indole affects its activity and function. Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Methoxy-2,3-dimethyl-1H-indole within cells can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 4-methoxyphenylhydrazine hydrochloride with butanone in the presence of methanesulfonic acid yields 5-methoxy-1,2,3-trimethylindole .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes, utilizing readily available starting materials and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions and other modern synthetic techniques can enhance the yield and purity of the desired indole derivatives .
化学反应分析
Types of Reactions
5-Methoxy-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to corresponding quinones or other oxidized products.
Reduction: Reduction reactions can modify the functional groups on the indole ring, such as reducing nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and peroxides.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Methoxy-2,3-dimethyl-1H-indole can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
相似化合物的比较
Similar Compounds
5-Methoxy-2-methylindole: Similar structure with a single methyl group at the 2-position.
5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione: Contains additional functional groups, leading to different chemical properties.
2,3-Dimethylindole: Lacks the methoxy group, resulting in different reactivity and biological activity.
Uniqueness
5-Methoxy-2,3-dimethyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various scientific and industrial applications .
属性
IUPAC Name |
5-methoxy-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-8(2)12-11-5-4-9(13-3)6-10(7)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSTUEGIANKNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232004 | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828-94-4 | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 5-methoxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2,3-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



